molecular formula C20H24O3 B14495934 Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol CAS No. 63566-31-4

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol

Katalognummer: B14495934
CAS-Nummer: 63566-31-4
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: QELVMYDQDUIYNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol is a complex organic compound with a unique structure that combines acetic acid with a phenolic moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol typically involves the reaction of acetic acid with 2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or other reduced phenolic compounds.

    Substitution: Halogenated or alkylated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Wirkmechanismus

The mechanism of action of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, inflammation, and cell signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetic acid, 2-phenylethyl ester
  • Acetic acid, 2-[[(1E)-2-phenylethenyl]sulfonyl]-, ethyl ester

Uniqueness

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol is unique due to its specific structural features, such as the presence of both acetic acid and phenolic moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

63566-31-4

Molekularformel

C20H24O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol

InChI

InChI=1S/C18H20O.C2H4O2/c1-5-15-8-6-7-9-16(15)14(4)17-11-12(2)10-13(3)18(17)19;1-2(3)4/h5-11,14,19H,1H2,2-4H3;1H3,(H,3,4)

InChI-Schlüssel

QELVMYDQDUIYNC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2C=C)O)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.